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Compound of Interest

Compound Name: 6-Methoxy-2-methyl-2H-indazole

CAS No.: 52354-73-1

Cat. No.: B3143368 Get Quote

The efficacy of 2H-indazole derivatives is best understood by comparing their binding affinities

and selectivity profiles against standard inhibitors across key therapeutic targets.

Kinase Inhibition: The Hinge Region Advantage
In oncology, selective kinase inhibition is notoriously difficult due to the highly conserved nature

of the ATP-binding pocket. 2H-indazoles excel here by forming highly stable hydrogen bonds

with the hinge region. For instance, comparative docking and in vitro studies of 3-carboxamido-

2H-indazole-6-arylamide derivatives revealed a potent and highly selective inhibition of CRAF

kinase (IC50 = 38.6 nM), demonstrating a staggering >270-fold selectivity over the closely

related BRAF kinase (2)[2].

Similarly, focused libraries of aza-2H-indazole derivatives have shown multi-kinase efficacy,

selectively targeting SGK1, Tie2, and SRC kinases with IC50 values in the 500 nM range,

outperforming several early-stage standard inhibitors (3)[3]. Beyond raw potency, replacing a

phenol group with a 2H-indazole can rescue a drug's pharmacokinetic profile; in Lck kinase

inhibitors, a phenol-to-indazole scaffold hop improved bioavailability (F) from 0% to 56%[1].

Anti-Inflammatory Targeting: COX-2 Selectivity
In the realm of inflammation, 2,3-diphenyl-2H-indazole derivatives have been directly compared

to the crystallographic reference rofecoxib and celecoxib. Molecular docking calculations

confirm that these 2H-indazole derivatives adopt a nearly identical binding mode within the
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human cyclooxygenase-2 (COX-2) active site. Notably, the 2,3-diphenyl-2H-indazoles yielded

significantly better docking scores and in vitro inhibitory activity than their unsubstituted 2H-

indazole counterparts (4)[4]. Furthermore, 4,5-dihydro-2H-indazoles have demonstrated

distinctive anti-inflammatory profiles with a fast onset of action and high gastrointestinal safety

margins (5)[5].

Quantitative Data Summary
Compound
Class

Primary Target
Binding
Affinity / IC50

Reference
Alternative

Comparative
Outcome

3-carboxamido-

2H-indazole
CRAF Kinase 38.6 nM BRAF (9.45 µM)

>270-fold

selectivity for

CRAF over

BRAF.

Aza-2H-indazole

library

SGK1, Tie2,

SRC
~500 nM

Standard

Inhibitors

Strong multi-

kinase efficacy

and selective

docking poses.

2,3-diphenyl-2H-

indazole
COX-2 High Affinity

Unsubstituted

2H-indazole

Superior docking

scores; mimics

rofecoxib binding

mode.

Indazole Analog

11
Lck Kinase Potent Phenol 10

Bioavailability (F)

improved from

0% to 56%.

Self-Validating Protocol for Comparative Molecular
Docking
To ensure scientific integrity, a docking protocol cannot merely be a sequence of software

commands; it must be a self-validating system rooted in causality. Below is the standardized

workflow for evaluating 2H-indazole derivatives.

Step 1: Target Protein Preparation & H-Bond Optimization
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Action: Import the high-resolution crystal structure (e.g., COX-2 or CRAF kinase). Assign

bond orders, add missing hydrogens, and optimize the hydrogen-bond network at

physiological pH (7.4).

Causality: Raw crystallographic data lacks hydrogen atoms and often contains ambiguous

rotamers (e.g., Asn, Gln, His). Because 2H-indazoles rely heavily on precise hydrogen

bonding with hinge region residues, an unoptimized protein will present incorrect

electrostatic surfaces, artificially repelling the ligand.

Step 2: Ligand Preparation and Explicit Tautomer Generation

Action: Process the ligand library using a tool like LigPrep. Crucial: Explicitly generate and

lock the 2H-tautomer state.

Causality: Indazoles exist in dynamic equilibrium between 1H and 2H tautomers. The 2H-

indazole features a distinct spatial arrangement of its hydrogen bond donor and acceptor.

Failing to explicitly define the 2H state will result in inverted electrostatic maps, rendering the

comparative docking scores biologically meaningless.

Step 3: Receptor Grid Generation

Action: Define the bounding box centered precisely on the native co-crystallized ligand (e.g.,

rofecoxib for COX-2).

Causality: Restricting the search space to the validated orthosteric site prevents the docking

algorithm from identifying false-positive allosteric poses, ensuring an apples-to-apples

comparison between the 2H-indazole and the reference drug.

Step 4: High-Throughput Docking & Scoring

Action: Execute docking using an empirical scoring function (e.g., Glide XP or AutoDock

Vina) that evaluates steric complementarity, pi-pi stacking, and electrostatic interactions.

Step 5: Protocol Validation (The Self-Validating Loop)

Action: Before analyzing the novel 2H-indazoles, extract and re-dock the native co-

crystallized ligand back into the prepared grid. Calculate the Root Mean Square Deviation
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(RMSD) between your docked pose and the actual crystallographic pose.

Causality: A computational protocol is only trustworthy if it can reproduce known

experimental reality. An RMSD of < 2.0 Å validates the system. If the RMSD > 2.0 Å, the grid

parameters or protonation states must be recalibrated before proceeding.
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Step-by-step computational workflow for comparative docking of 2H-indazole derivatives.
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Pharmacological targets of 2H-indazole derivatives in oncogenic and inflammatory pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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